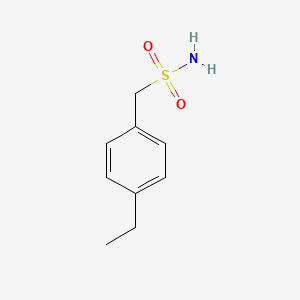

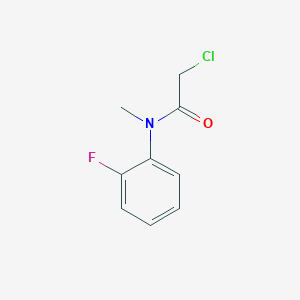

![molecular formula C8H16N2O2S B1465023 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1249024-78-9](/img/structure/B1465023.png)

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine

Übersicht

Beschreibung

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine, also known as 8-methanesulfonyl-3,8-diazabicyclo[3.2.1]octane, is a compound with the molecular formula C7H14N2O2S . This compound is a part of the class of organic compounds known as azabicyclo[3.2.1]octanes .

Synthesis Analysis

The synthesis of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine and similar compounds often involves complex reactions. For instance, one approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine is characterized by a bicyclic framework that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring . The compound has an average mass of 190.263 Da and a monoisotopic mass of 190.077591 Da .Chemical Reactions Analysis

Amines, such as 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine, can undergo a variety of chemical reactions. For example, primary and secondary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction, such as the Hofmann elimination .Wissenschaftliche Forschungsanwendungen

-

2-Azabicyclo[3.2.1]octane Scaffold: Synthesis and Applications

- Summary: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery. This core has been applied as a key synthetic intermediate in several total syntheses .

- Methods: The synthetic approaches to access this bicyclic architecture involve various chemical reactions, including epoxide ring opening with ammonia followed by subsequent nucleophilic attack of the amine to the ester .

- Results: The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .

-

Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes

- Summary: Organocatalysis has been applied to the synthesis of many natural products and structures, including the bicyclo[3.2.1]octane framework .

- Methods: The synthesis of the bicyclo[3.2.1]octane framework involves organocatalysis, a type of catalysis in which the catalysts are organic compounds .

- Results: The use of organocatalysis reduces the residues and ecological impact, making it an environmentally friendly approach .

-

2-Azabicyclo[3.2.1]octane Scaffold: Synthesis and Applications

- Summary: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery. This core has been applied as a key synthetic intermediate in several total syntheses .

- Methods: The synthetic approaches to access this bicyclic architecture involve various chemical reactions, including epoxide ring opening with ammonia followed by subsequent nucleophilic attack of the amine to the ester .

- Results: The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .

-

Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes

- Summary: Organocatalysis has been applied to the synthesis of many natural products and structures, including the bicyclo[3.2.1]octane framework .

- Methods: The synthesis of the bicyclo[3.2.1]octane framework involves organocatalysis, a type of catalysis in which the catalysts are organic compounds .

- Results: The use of organocatalysis reduces the residues and ecological impact, making it an environmentally friendly approach .

Zukünftige Richtungen

The future directions for the study and application of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine and similar compounds could involve further exploration of their synthetic methodologies, potential applications in drug discovery, and their role as key synthetic intermediates in total synthesis .

Eigenschaften

IUPAC Name |

8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTCMYLESNOTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696325 | |

| Record name | 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine | |

CAS RN |

1249024-78-9 | |

| Record name | 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)

![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)

![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)

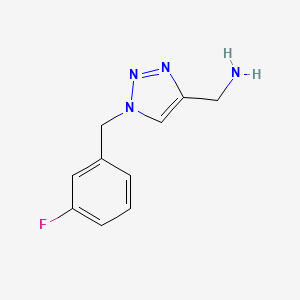

![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)

![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)